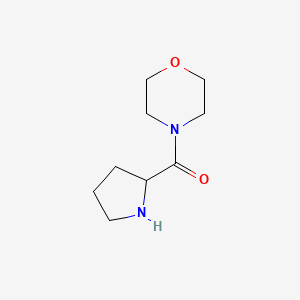

4-(Pyrrolidin-2-ylcarbonyl)morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(Pyrrolidin-2-ylcarbonyl)morpholine” is a chemical compound with the molecular formula C9H16N2O2 . It is used in proteomics research .

Synthesis Analysis

The synthesis of compounds like “this compound” often involves the use of the pyrrolidine ring, a nitrogen heterocycle . This saturated scaffold is used widely by medicinal chemists due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Scientific Research Applications

1. Role in PI3K-AKT-mTOR Pathway Inhibition

4-(Pyrimidin-4-yl)morpholines, chemically related to 4-(Pyrrolidin-2-ylcarbonyl)morpholine, have been studied for their utility in inhibiting the PI3K and PIKKs pathways, critical in various cellular processes. The morpholine component of these molecules is crucial for forming key hydrogen bonding interactions and achieving selectivity in inhibiting these pathways (Hobbs et al., 2019).

2. Application in Synthesis of Co(III) Complexes

Morpholines, including compounds like this compound, have been used in the synthesis of Co(III) complexes. These complexes, characterized by various spectroscopic methods, have potential applications in fields like catalysis and material science (Amirnasr et al., 2001).

3. Biomolecular Binding Properties

Morpholine and pyrrolidine derivatives have shown significant interactions with ct-DNA, indicating potential applications in the study of DNA binding and possibly in the development of therapeutic agents (Bonacorso et al., 2018).

4. Use in Zirconium Complex Synthesis

Morpholine and pyrrolidine were used to synthesize amino-substituted bent metallocenes, which have potential applications in organometallic chemistry and catalysis (Knüppel et al., 2000).

5. Analytical Chemistry Applications

In the field of analytical chemistry, derivatives of morpholine and pyrrolidine have been used to determine trace heterocyclic amines in water, showcasing their utility in environmental monitoring and analysis (Koga & Akiyama, 1985).

6. Role in Pharmacological Research

In pharmacological research, compounds like this compound are used to synthesize novel analgesics with potential applications in pain management and opioid receptor research (Borowiecki, 2022).

Mechanism of Action

Target of Action

Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . They have shown target selectivity towards various proteins .

Mode of Action

The pyrrolidine ring and its derivatives have been reported to interact with their targets, leading to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Pyrrolidine derivatives have been reported to influence various biological activities .

Result of Action

Pyrrolidine derivatives have been reported to have various biological activities .

Action Environment

The stereogenicity of carbons in the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Future Directions

The pyrrolidine ring, which is a part of “4-(Pyrrolidin-2-ylcarbonyl)morpholine”, is a versatile scaffold for novel biologically active compounds . Therefore, it is likely that future research will continue to explore this scaffold for the design of new compounds with different biological profiles .

Biochemical Analysis

Biochemical Properties

It is known that pyrrolidine and morpholine rings, which are part of the structure of this compound, are widely used in medicinal chemistry and have been associated with various biological activities .

Cellular Effects

Compounds containing pyrrolidine and morpholine rings have been associated with various cellular effects .

Molecular Mechanism

Compounds containing pyrrolidine and morpholine rings have been associated with various molecular mechanisms .

Temporal Effects in Laboratory Settings

It is known that the compound is a liquid at room temperature and has a predicted boiling point of 356.8° C at 760 mmHg .

Properties

IUPAC Name |

morpholin-4-yl(pyrrolidin-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c12-9(8-2-1-3-10-8)11-4-6-13-7-5-11/h8,10H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKXDNQMIUVUJGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B2470611.png)

![N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2-oxo-1,2-dihydroquinoline-4-carboxamide](/img/structure/B2470618.png)

![(3,4-Dimethylphenyl){2-[(2-methoxyethyl)amino]pteridin-4-yl}amine](/img/structure/B2470625.png)